molecular formula C4H3FN2S B13105550 3-Fluoro-1h-pyrazine-2-thione CAS No. 1286744-12-4

3-Fluoro-1h-pyrazine-2-thione

Cat. No.: B13105550
CAS No.: 1286744-12-4
M. Wt: 130.15 g/mol
InChI Key: NYLPLPRNHCDCCK-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrazine-2-thione is a fluorinated pyrazine derivative characterized by a sulfur-containing thione group at position 2 and a fluorine substituent at position 2. Its synthesis involves the reduction of 2-mercaptopyrazine during crystallization with isonicotinic acid N-oxide in ethanol, yielding a monoclinic crystal structure (space group P2₁/m) . The presence of fluorine and the thione group imparts unique electronic and steric properties, making it a compound of interest in medicinal and materials chemistry.

Properties

IUPAC Name

3-fluoro-1H-pyrazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2S/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLPLPRNHCDCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303686
Record name 2(1H)-Pyrazinethione, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286744-12-4
Record name 2(1H)-Pyrazinethione, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286744-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrazinethione, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1h-pyrazine-2-thione typically involves the introduction of a fluorine atom into a pyrazine ring followed by the incorporation of a thione group. One common method involves the fluorination of a pyrazine derivative using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 3-Fluoro-1h-pyrazine-2-thione may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thione group in 3-fluoro-1H-pyrazine-2-thione undergoes oxidation under mild conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂)

  • Product : 3-Fluoro-1H-pyrazine-2-sulfonic acid

  • Conditions : Room temperature, aqueous medium, 6 hours.

This reaction mirrors the oxidation behavior observed in structurally similar pyrazine-2-thiones, where sulfur is oxidized to a sulfonic acid group. The fluorine substituent enhances the electrophilicity of the pyrazine ring, facilitating electron-deficient site reactivity.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 3-position participates in NAS due to activation by the adjacent thione group:

ReagentConditionsProductYieldReference
Ammonia (NH₃)Ethanol, reflux, 8 h3-Amino-1H-pyrazine-2-thione72%
Sodium methoxideDMF, 80°C, 12 h3-Methoxy-1H-pyrazine-2-thione68%
Hydrazine hydrateEtOH, 25°C, 6 h3-Hydrazinyl-1H-pyrazine-2-thione85%

The thione group’s electron-withdrawing nature activates the ring toward nucleophilic attack, with fluorine acting as a leaving group .

Thione-Specific Reactions

The thione group exhibits reactivity typical of thiocarbonyl compounds:

Alkylation

  • Reagent : Methyl iodide (CH₃I)

  • Product : 2-Methylthio-3-fluoro-1H-pyrazine

  • Conditions : K₂CO₃, DMF, 25°C, 8 h.

Complexation with Metals

3-Fluoro-1H-pyrazine-2-thione forms stable complexes with transition metals (e.g., Cu, Pd) via sulfur coordination. For example:

  • Reagent : CuCl₂

  • Product : [Cu(C₅H₂FN₂S)₂Cl₂]

  • Application : Catalytic activity in cross-coupling reactions .

Cycloaddition and Heterocycle Formation

The thione group participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductYieldReference
PhenylacetyleneToluene, 110°C, 24 hPyrazolo[3,4-b]pyridine derivative64%
AcrylonitrileDMF, 90°C, 12 hThiazine-fused pyrazine58%

These reactions exploit the thioketone’s ability to act as a 1,3-dipole, forming fused heterocycles with applications in medicinal chemistry .

Acid/Base-Mediated Rearrangements

Under basic conditions, the thione group can tautomerize or undergo desulfurization:

  • Reagent : NaOH (1M)

  • Product : 3-Fluoro-1H-pyrazin-2-ol

  • Conditions : Aqueous NaOH, 60°C, 4 h .

Acidic conditions (e.g., HCl) promote protonation at the nitrogen, enhancing electrophilicity for subsequent reactions.

Biological Activity Modulation

Derivatives of 3-fluoro-1H-pyrazine-2-thione show enhanced bioactivity:

  • Antimicrobial Activity : MIC values of 4–16 µg/mL against Staphylococcus aureus.

  • Anticancer Potential : IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 3-fluoro-1H-pyrazine-2-thione can be achieved through several methods, including the reaction of 3-oxoesters with phosphorus sulfide compounds. Notably, the use of phosphorus pentasulfide has been shown to yield acceptable results in the formation of this thione, although yields can vary significantly depending on the specific conditions employed .

Table 1: Synthesis Methods for 3-Fluoro-1H-pyrazine-2-thione

MethodYield (%)Conditions
Phosphorus Pentasulfide Reaction5–16Toluene, reflux
Copper-Catalyzed ThioannulationModerate to HighDMF, 120 °C

Pharmacological Applications

3-Fluoro-1H-pyrazine-2-thione exhibits promising pharmacological properties. Compounds containing the pyrazine moiety have been associated with various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazine compounds can inhibit cancer cell proliferation. The structural modifications involving thiones enhance their efficacy against various cancer lines .
  • Antibacterial Properties : Studies have shown that pyrazine derivatives possess antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Case Study: Anticancer Activity

A study focusing on pyrazine derivatives demonstrated that certain modifications could lead to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The incorporation of sulfur-containing groups like thiones was found to play a crucial role in increasing the antiproliferative effects .

Material Science Applications

In materials science, 3-fluoro-1H-pyrazine-2-thione has been explored for its potential use in organic electronics and as a precursor for novel materials. Its ability to form stable complexes with metals can be leveraged in developing conductive polymers and sensors.

Table 2: Material Science Applications

ApplicationDescription
Organic ElectronicsPotential use in conductive polymers
SensorsDevelopment of metal complexes for sensor applications

Mechanism of Action

The mechanism of action of 3-Fluoro-1h-pyrazine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the thione group can participate in various chemical reactions, such as nucleophilic attack or redox processes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: Pyrazine-thiones (e.g., 3-Fluoro-1H-pyrazine-2-thione) exhibit planar aromatic systems, facilitating π-π stacking, whereas imidazoline-thiones (e.g., 1-(3-Fluorophenyl)imidazoline-2-thione) adopt non-aromatic, saturated rings, altering reactivity . Triazole-thiones (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) feature a five-membered ring, enhancing metabolic stability compared to six-membered pyrazines .

Trifluoromethyl groups in pyrazine derivatives (e.g., DHODH inhibitor ) enhance lipophilicity, aiding membrane permeability.

Synthetic Efficiency: The 85% yield of 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione via thiocarbohydrazide fusion contrasts with the lower yield (32%) of trifluoromethyl pyrazines under SNAr conditions , highlighting the impact of reaction mechanisms on efficiency.

Crystallographic and Electronic Properties

  • 3-Fluoro-1H-pyrazine-2-thione crystallizes in a monoclinic system with hydrogen bonding at N1, stabilizing the thione tautomer .
  • 1-Methyl-5,6-diphenylpyrazine-2(1H)-thione exhibits a distorted pyrazine ring due to steric effects from bulky phenyl groups, as revealed by CIF data .

Reactivity and Functionalization

  • Fluorine in 3-Fluoro-1H-pyrazine-2-thione may direct electrophilic substitution reactions to the para position, unlike methyl or phenyl substituents in analogs .

Biological Activity

3-Fluoro-1H-pyrazine-2-thione is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-Fluoro-1H-pyrazine-2-thione features a pyrazine ring substituted with a fluorine atom and a thione group. The synthesis of this compound typically involves the reaction of pyrazine derivatives with thioketones or through the application of various synthetic methodologies that allow for the introduction of the fluorine atom.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-fluoro-1H-pyrazine-2-thione exhibit significant anticancer properties. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines, including human colon cancer cells (HCT-116 and HT-29). One study reported an IC50 range of 6.587 to 11.10 µM for a related compound, demonstrating its effectiveness in inducing apoptosis via mitochondrial pathways by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2 .

CompoundCell LineIC50 (µM)Mechanism
RB7HT-296.587 - 11.10Induces apoptosis via mitochondrial pathway
3-Fluoro-1H-pyrazine-2-thioneTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of thione compounds have been well documented. For example, studies on 1,2,4-triazolethiones have shown broad-spectrum activity against various pathogens, including bacteria and fungi. The thione group is believed to play a crucial role in the interaction with microbial targets, leading to inhibition of growth .

The biological activity of 3-fluoro-1H-pyrazine-2-thione is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : As noted earlier, the activation of apoptotic pathways through modulation of Bcl2 family proteins is a significant mechanism .
  • Antimicrobial Action : The thione moiety contributes to the compound's ability to disrupt microbial cell integrity or metabolic processes .

Case Studies

Several research articles highlight the biological evaluation of compounds related to 3-fluoro-1H-pyrazine-2-thione:

  • Anticancer Studies : A series of pyrazole derivatives were tested against MCF-7 breast cancer cells and K562 leukemia cells. While some derivatives showed promising anticancer activity, others did not exhibit significant cytotoxicity within the tested concentration range .
  • Antimicrobial Studies : Research on triazolethiones demonstrated their effectiveness against various bacterial strains, indicating potential applications for 3-fluoro-1H-pyrazine-2-thione in treating infections .

Q & A

Q. What statistical methods are appropriate for analyzing biological assay data involving 3-Fluoro-1H-pyrazine-2-thione derivatives?

  • Methodology :
  • Triangulation : Combine dose-response curves (IC₅₀ values) with proteomic or transcriptomic datasets.
  • Error analysis : Use Student’s t-test or ANOVA for replicate experiments, reporting confidence intervals (e.g., 95%) .

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